molecular formula C₂₀H₁₉FO₂S B1662708 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene CAS No. 168433-84-9

5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene

Cat. No. B1662708
M. Wt: 342.4 g/mol
InChI Key: VZCIAZMKVAJRCL-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene, also known as FH-1, is a novel synthetic compound with potential applications in scientific research. It belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for various research purposes.

Scientific research applications

Cyclooxygenase Inhibition

One of the key applications of this compound is in the field of cyclooxygenase (COX) inhibition. Novel spiro compounds like 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene have been synthesized and shown to be potent inducible cyclooxygenase (COX-2) inhibitors. These inhibitors are particularly significant due to their high selectivity and potency, with some exhibiting inhibition in the low nanomolar range and selectivity ratios reaching four orders of magnitude. A methyl sulfone spiro[2.4]hept-5-ene compound was found to be orally active in a rat arthritis model without causing gastric lesions, indicating its potential therapeutic applications (Reitz et al., 1995).

Polymer Chemistry and Material Science

Spiro compounds, including variants of 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene, have been utilized in the synthesis of novel materials. For example, they have been used in the creation of novel polymeric alloys with improvements in toughness over standard polylactic acid (PLA) materials. These advances in material science offer potential applications in various industrial and biomedical fields (Jing & Hillmyer, 2008).

Antimicrobial and Anticancer Research

Some spiro compounds have shown promising results in antimicrobial and anticancer research. For instance, spiro-piperidin-4-ones have been synthesized and shown effective against Mycobacterium tuberculosis, with one compound demonstrating significant in vitro and in vivo activity. This suggests potential applications in the treatment of tuberculosis and other bacterial infections (Kumar et al., 2008). Additionally, certain spiro compounds have exhibited cytotoxicity against cancerous liver cells, highlighting their potential as anti-liver cancer agents (Abolhasani et al., 2020).

Optoelectronic Applications

In the field of optoelectronics, spiro compounds have been used in the development of organic light-emitting diodes (OLEDs). Spiro-type host materials doped with blue dopant materials have shown high color purity and efficiency, indicating their potential use in the production of OLED displays (Jeon et al., 2009).

properties

IUPAC Name

5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCIAZMKVAJRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene

Synthesis routes and methods

Procedure details

Under nitrogen, a solution of 1.02 g (1.49 mmol) of 1-[2-(4-fluorophenyl)-4,4-di(tosylmethyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene (prepared in Step 10) in 24 mL of DMF was treated with 3.23 g (21.55 mmol) of sodium iodide and 1.61 g (24.63 mmol) of zinc dust. The reaction was stirred at 150° C. for 1.5 hour, concentrated in vacuo, and partitioned between water and ethyl acetate. The organic phase was washed with sodium sulfite, water, brine, dried (MgSO4), and concentrated in vacuo. The residue was chromatographed on silica gel to give 437 mg (86%) of 5-(4-fluorophenyl)-6-[4-(methylsulfonyl)phenyl]spiro[2.4]hept-5-ene as a colorless solid: mp 140.5°-142.0° C.; NMR (CDCl3) δ 0.69 (s, 4H), 2.92 (s, 4H), 3.04 (s, 3H), 6.93 (t, J=9 Hz, 2H), 7.10 (dd, J=5 and 9 Hz, 2H), 7.32 (d, J=8 Hz, 2H), 7.76 (d, J=8 Hz, 2H). HRMS. Calc'd for C20H19FO2S: 342.1090.Found: 342.1126.Anal. Calc'd for C20H19FO2S: C, 70.15; H, 5.59; F, 5.55; S, 9.36.Found: C, 70.10; H, 5.69; F, 5.50; S, 9.60.
Name
1-[2-(4-fluorophenyl)-4,4-di(tosylmethyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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